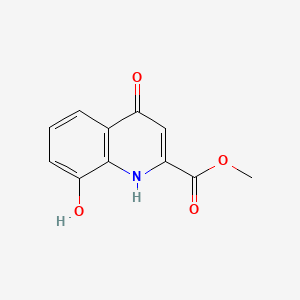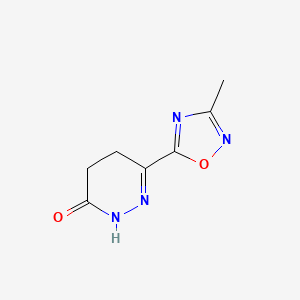
Bis(cyclopentadienyl)zirconium Chloride hydride
Übersicht
Beschreibung
Bis(cyclopentadienyl)zirconium(IV) chloride hydride, also known as Schwartz’s reagent, is utilized as a catalyst in olefin polymerization .
Synthesis Analysis
Bis(cyclopentadienyl)zirconium(IV) chloride hydride can be synthesized using various methods. It has been prepared by the action of lithium aluminium hydride on various bis(cyclopentadienyl)zirconium chlorides .Molecular Structure Analysis
The molecular structure of Bis(cyclopentadienyl)zirconium(IV) chloride hydride is complex and involves the interaction of multiple atoms. The empirical formula is C10H11ClZr .Chemical Reactions Analysis
Bis(cyclopentadienyl)zirconium(IV) chloride hydride is used in various chemical reactions. It can convert amides to aldehydes . It is also used as a reagent for the functionalization of olefins and alkynes .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)zirconium(IV) chloride hydride is a powder with a molecular weight of 257.87 . It is a reductant and is used as a catalyst in reactions involving zirconium .Wissenschaftliche Forschungsanwendungen
Olefin Polymerization Catalyst
Bis(cyclopentadienyl)zirconium(IV) chloride hydride is utilized as a catalyst in olefin polymerization . It helps in the formation of polymers from olefins, which are hydrocarbons with one or more carbon-carbon double bonds. This application is crucial in the production of various types of plastics and resins.
Conversion of Amides to Aldehydes
This compound can be used to convert amides to aldehydes . Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. Aldehydes, on the other hand, are organic compounds containing a formyl group. This conversion is significant in organic synthesis, where aldehydes are important intermediates.
Functionalization of Olefins and Alkynes
Bis(cyclopentadienyl)zirconium(IV) chloride hydride serves as a reagent for the functionalization of olefins and alkynes . Functionalization involves the modification of molecules to introduce new functional groups, thereby changing their chemical properties. This is a key process in the development of new materials and pharmaceuticals.
Preparation of (E)-Vinyl Organochalcogenides
This compound acts as a reducing agent in the preparation of (E)-vinyl organochalcogenides . Organochalcogenides are organic compounds containing carbon-chalcogen (Group 16 elements) bonds. They are used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Bridged-Nicotine Analogs
Bis(cyclopentadienyl)zirconium(IV) chloride hydride can be used to prepare a dioxaborolane derivative, which is a key intermediate for the synthesis of bridged-nicotine analogs . These analogs are of interest in medicinal chemistry due to their potential biological activities.
Reduction Reagent
This compound is also known as a reduction reagent . In chemistry, reduction involves the gain of electrons or the decrease in oxidation state by a molecule, atom, or ion. Reduction reactions are crucial in many chemical processes, including those in the pharmaceutical and materials industries.
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;hydride;zirconium(4+);chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIVVMOIGINFTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClZr | |
| Record name | Schwartz's reagent | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Schwartz%27s_reagent | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)zirconium Chloride hydride | |
CAS RN |
37342-97-5 | |
| Record name | Zirconocene chloride hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037342975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3-cyclopentadienyl)chlorohydrurozirconium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONOCENE CHLORIDE HYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84D01XQGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Bis(cyclopentadienyl)zirconium Chloride Hydride valuable in organic synthesis?
A1: Bis(cyclopentadienyl)zirconium Chloride Hydride, often referred to as the Schwartz reagent, stands out for its role in radical reactions. [] This compound efficiently facilitates the reduction of organic halides, like converting 1-bromoadamantane to adamantane. [] Its versatility extends to promoting radical cyclization reactions, particularly in forming five-membered rings from 2-haloalkyl allyl ethers. [] The beauty of this reagent lies in its adaptability - it functions effectively both stoichiometrically and catalytically. [] This catalytic behavior is particularly noteworthy, as it allows for reactions with only a small amount of the zirconium complex, increasing efficiency and cost-effectiveness.
Q2: How is Bis(cyclopentadienyl)zirconium Chloride Hydride used to modify polymers?
A2: Bis(cyclopentadienyl)zirconium Chloride Hydride proves useful in polymer modification, specifically with Poly(oxy-2-allyl-6-methyl-1,4-phenylene). [] This polymer, synthesized through the oxidative polymerization of 2-allyl-6-methylphenol, undergoes a unique transformation when reacted with the Schwartz reagent. [] The reagent targets the allyl group of the polymer, replacing it with a terminally zirconocene-substituted propyl group. [] This modification paves the way for further reactions, like the introduction of iodine to yield the 3-iodopropyl group, showcasing its potential in creating tailored polymer structures. []
Q3: Beyond its use in synthesis, are there analytical applications for Bis(cyclopentadienyl)zirconium Chloride Hydride?
A3: Indeed, Bis(cyclopentadienyl)zirconium Chloride Hydride finds use in spectrophotometric redox titrations. For instance, it can be titrated with tetracyanoethene. [] This application highlights the reagent's redox properties and its ability to participate in electron transfer processes, expanding its utility beyond traditional synthetic applications.
Q4: How is Bis(cyclopentadienyl)zirconium Chloride Hydride utilized in catalyst preparation?
A4: Bis(cyclopentadienyl)zirconium Chloride Hydride acts as a precursor for the development of supported catalysts used in ethylene polymerization. [] This involves immobilizing the compound onto various silica surfaces. For instance, researchers have successfully anchored it to calcined silica and silica treated with silane coupling agents like γ-aminopropyltrimethoxysilane or vinyltrimethoxysilane. [] This immobilization strategy offers the advantage of creating heterogeneous catalysts, which are easier to separate from the reaction mixture and potentially offer improved reusability compared to their homogeneous counterparts. [] Initial catalytic tests confirm that these supported complexes, when combined with methylaluminoxane as a cocatalyst, effectively catalyze ethylene polymerization. [] This application highlights the versatility of Bis(cyclopentadienyl)zirconium Chloride Hydride, extending its utility from a reagent in organic synthesis to a key component in the design of industrially relevant catalysts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



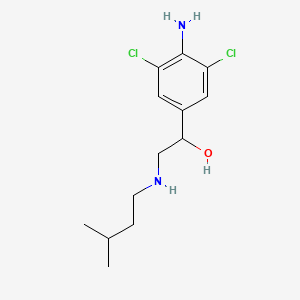
![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)
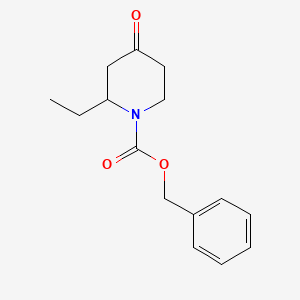



![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)
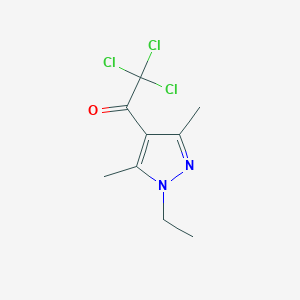

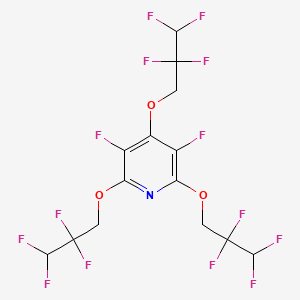
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)

